Dobutamine hydrobromide

Receptor pharmacology Radioligand binding Adrenergic receptor subtypes

Procure Dobutamine hydrobromide, the evidence-supported β1-selective inotrope (KD 2.5 μM at β1 vs. 14.8–25.4 μM at β2), for R&D requiring distinct salt-form solubility and patent space. Its racemic (+)- and (−)-enantiomers exhibit opposing α1 activities, demanding enantiomeric purity specification in QC. Clinically, it decreases left ventricular filling pressure (~7 mmHg) vs. dopamine's increase (~6 mmHg), and preserves mean arterial pressure unlike isoproterenol. DOREMI trial confirms comparable cardiogenic shock outcomes to milrinone. For stress echocardiography, it achieves 76% CAD detection sensitivity (P<0.001 vs. adenosine). Choose the hydrobromide salt for differentiated formulation development.

Molecular Formula C18H24BrNO3
Molecular Weight 382.3 g/mol
CAS No. 74753-15-4
Cat. No. B1257538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDobutamine hydrobromide
CAS74753-15-4
SynonymsDobucor
Dobuject
Dobutamin Fresenius
Dobutamin Hexal
Dobutamin ratiopharm
Dobutamin Solvay
Dobutamin-ratiopharm
Dobutamina Inibsa
Dobutamina Rovi
Dobutamine
Dobutamine (+)-Isomer
Dobutamine Hydrobromide
Dobutamine Hydrochloride
Dobutamine Lactobionate
Dobutamine Phosphate (1:1) Salt, (-)-Isomer
Dobutamine Tartrate
Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer
Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer
Dobutamine, (-)-Isomer
Dobutamine, Phosphate (1:1) Salt (+)-Isomer
Dobutrex
Hydrobromide, Dobutamine
Hydrochloride, Dobutamine
Lactobionate, Dobutamine
Lilly 81929
Oxiken
Posiject
Tartrate, Dobutamine
Molecular FormulaC18H24BrNO3
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Br
InChIInChI=1S/C18H23NO3.BrH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H
InChIKeyQMCDOYGKCFLHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dobutamine Hydrobromide (CAS 74753-15-4): Core Pharmacological and Physicochemical Profile for Informed Procurement


Dobutamine hydrobromide is the hydrobromide salt of dobutamine, a synthetic catecholamine that functions as a direct-acting inotropic agent with quantifiable β₁-adrenergic receptor selectivity [1]. Unlike non-selective β-agonists or dopaminergic inotropes, dobutamine's receptor binding profile—KD of 2.5 μM at β₁ vs 14.8–25.4 μM at β₂ receptors (P<0.001)—enables augmentation of cardiac output with minimal chronotropic and vasodilatory perturbation [1]. Clinically supplied as a racemic mixture of (+)- and (−)-enantiomers with opposing adrenergic activities, dobutamine hydrobromide (C₁₈H₂₄BrNO₃, MW 382.3 g/mol) represents an alternative salt form to the widely used hydrochloride, with distinct physicochemical properties relevant to formulation development [2][3].

Why Dobutamine Hydrobromide Cannot Be Assumed Interchangeable with Other Inotropic Agents or Salt Forms


Despite belonging to the broader class of intravenous inotropes, dobutamine hydrobromide embodies a convergence of receptor subtype selectivity, enantiomer-specific pharmacology, and salt-form-dependent physicochemical behavior that precludes assumption of therapeutic or formulation equivalence. Direct comparative studies reveal that dopamine—another catecholamine inotrope—increases left ventricular filling pressure while dobutamine decreases it [1]; isoproterenol causes significant hypotension at equi-inotropic doses whereas dobutamine maintains mean arterial pressure [2]; and milrinone exhibits a divergent hemodynamic and adverse-effect profile tied to its distinct phosphodiesterase-3 inhibitory mechanism [3]. Moreover, the hydrobromide salt carries different molecular weight, solubility characteristics, and patent/regulatory status compared to the hydrochloride form [4]. These quantified divergences carry direct consequences for clinical protocol design, formulation development, and procurement specifications.

Dobutamine Hydrobromide: Six Quantified Dimensions of Differentiation Against Key Comparators


β₁ vs β₂ Adrenergic Receptor Selectivity: 6- to 10-Fold Discrimination Confers Cardioselectivity Over Non-Selective β-Agonists

In radioligand displacement studies using (−)-[³H]dihydroalprenolol across multiple tissue preparations, dobutamine demonstrated significantly greater affinity for β₁-adrenergic receptors (KD = 2.5 μM in rat heart; 2.6 μM in turkey erythrocyte) than for β₂-adrenergic receptors (KD = 14.8 μM in frog heart; 25.4 μM in rat lung), yielding a 5.9- to 10.2-fold selectivity ratio (P < 0.001) [1]. In contrast, isoproterenol—a prototypical non-selective β-agonist—lacks this subtype discrimination, contributing to its pronounced vasodilatory and chronotropic effects at therapeutic inotropic doses. The α₁ vs α₂ selectivity was even more pronounced: KD = 0.09 μM at α₁ (rat heart) vs KD = 9.3 μM at α₂ (human platelet), representing ~100-fold selectivity (P < 0.001) [1].

Receptor pharmacology Radioligand binding Adrenergic receptor subtypes Cardioselectivity

Left Ventricular Filling Pressure: Dobutamine Decreases LVFP by 7 mmHg While Dopamine Increases It by 6 mmHg at Equivalent Cardiac Output Augmentation

In a direct crossover comparison of 13 patients with chronic low-output cardiac failure, dobutamine and dopamine were titrated to achieve similar increments in cardiac output. Dobutamine reduced left ventricular filling pressure (LVFP) from 24 ± 2 mmHg (SEM) to 17 ± 2 mmHg—a net reduction of 7 mmHg [1]. In contrast, dopamine increased LVFP to 30 ± 3 mmHg—a net increase of 6 mmHg—and caused arterial O₂ saturation to fall below 90% in 6 patients [1]. A separate 24-hour maintenance-infusion crossover study (Leier et al., 1978) confirmed that only dobutamine maintained significant improvements in stroke volume, cardiac output, urine flow, and creatinine clearance, while dopamine at >4 μg/kg/min increased pulmonary wedge pressure and PVC frequency [2].

Hemodynamics Cardiac failure Left ventricular filling pressure Inotrope comparison

Mean Arterial Pressure Stability at Equi-Inotropic Doses: Dobutamine Preserves MAP While Isoproterenol Causes 8% Hypotension

In a direct comparative study of 17 patients infused with dobutamine at 8 μg/kg/min, cardiac output increased from 2.92 to 4.45 L/min/m² (P<0.001) with no significant change in mean aortic pressure (93.4 to 97.8 mmHg) and only a modest heart rate increase (78 to 87 beats/min) [1]. At equi-inotropic doses (100% increase in peak LV dp/dt), isoproterenol produced a significantly greater increase in cardiac output (71%) than dobutamine (51%), but caused mean aortic pressure to fall significantly by 8% (P<0.05), while dobutamine maintained MAP [1]. Peripheral vascular resistance was reduced to a significantly greater extent with isoproterenol than with dobutamine (P<0.05). Additionally, dobutamine increased stroke work by 57% and minute work by 83%, whereas isoproterenol increased only minute work (90%) without improving stroke work [1].

Hemodynamic stability Mean arterial pressure Isoproterenol comparison Cardiogenic shock

Enantiomer-Specific Adrenergic Pharmacology: (+)-Dobutamine Is a ~10-Fold More Potent β-Agonist Than (−)-Dobutamine; Enantiomers Exhibit Opposing α₁-Adrenergic Activities

In vitro functional assays in cat papillary muscle and right atria established that the isomeric activity ratio for the stereoisomers of dobutamine was approximately 1 log unit (10-fold) in favor of the (+)-isomer for both inotropic and chronotropic β-adrenergic responses [1]. Dose-response curves for the racemate were situated approximately 2-fold to the right of (+)-dobutamine [1]. Critically, the enantiomers exhibit opposite α₁-adrenergic pharmacology: the (−)-isomer is a potent α₁-agonist, whereas the (+)-isomer binds to α₁-receptors with equal affinity (−log KB = 7.02) but lacks agonist activity, functioning instead as a competitive α₁-antagonist [1]. In isolated rabbit ventricular myocardium, the rank order of positive inotropic potency was R-(+)- > (±)- > S-(−)-dobutamine, with pA₂ values of 6.67 and 5.99 for (+)- and (−)-dobutamine, respectively, as competitive α₁-antagonists [2].

Chiral pharmacology Enantiomer activity ratio β-adrenergic agonism α-adrenergic antagonism

Diagnostic Sensitivity in Stress Echocardiography: Dobutamine at 76% Sensitivity vs Adenosine at 40% (P<0.001)

In a prospective, blinded, crossover comparison of 40 participants with coronary angiography as the criterion standard, dobutamine stress echocardiography (DSE) demonstrated a sensitivity of 76% (95% CI, 59%–93%) for detecting coronary artery disease, which was significantly higher than adenosine stress echocardiography at 40% (95% CI, 21%–59%; P<0.001) and dipyridamole echocardiography at 56% (95% CI, 37%–75%; P=0.019) [1]. Adenosine testing was more specific (93% vs 60% for dobutamine; P=0.008). However, patient tolerability favored dobutamine: persistent symptoms requiring treatment occurred in 12% of dobutamine patients vs 40% for dipyridamole (P<0.001), and 48% of patients preferred dobutamine vs 12% for adenosine (P<0.001) [1]. A larger meta-analysis (44 studies, 80 dobutamine cohorts) reported weighted mean sensitivity/specificity for dobutamine of 79.6%/85.1%, positioning it between exercise (82.6%/84.4%) and adenosine (68.4%/80.9%) in overall diagnostic accuracy [2].

Stress echocardiography Diagnostic sensitivity Coronary artery disease Pharmacologic stress testing

Alternative Salt Form with Potential Solubility Advantages: Organic Acid Salts of Dobutamine Achieve >100 mg/mL vs Hydrochloride at ~25 mg/mL

US Patent 4,704,407 discloses that dobutamine hydrochloride—the conventional salt form marketed as Dobutrex—yields a saturated aqueous solubility of approximately 25 mg/mL [1]. In contrast, dobutamine salts prepared with hydroxyalkanoic or alkandioic acids (e.g., tartrate, lactobionate, gluconate, glucoheptonate) exhibit solubilities in excess of 100 mg/mL—a >4-fold improvement [1]. While the patent does not directly quantify the hydrobromide form's solubility relative to the hydrochloride, it establishes that the hydrobromide was among the earliest dobutamine salts prepared (Kulz, US Patent 2,273,619, Example 1), and demonstrates as a class principle that the counterion selection profoundly influences aqueous solubility [1]. The stored concentrate solutions of organic acid salts were stable for ≥12 months at 5°C under nitrogen, enabling pre-formulated liquid concentrates [1].

Salt selection Aqueous solubility Formulation development Lyophilized product

Dobutamine Hydrobromide: Evidence-Backed Application Scenarios for Research and Industrial Use


Cardiogenic Shock and Acute Decompensated Heart Failure: First-Line Inotropic Support Where Blood Pressure Preservation Is Required

Based on the direct head-to-head evidence that dobutamine decreases left ventricular filling pressure by ~7 mmHg while dopamine increases it by ~6 mmHg at matched cardiac output [1], and that dobutamine preserves mean arterial pressure in contrast to isoproterenol's 8% hypotensive effect [2], dobutamine hydrobromide is the evidence-supported inotrope for scenarios requiring augmentation of cardiac output without compromising perfusion pressure. The DOREMI trial (192 patients randomized) confirmed that dobutamine and milrinone yield comparable composite clinical outcomes in cardiogenic shock, supporting either agent as a rational first choice [3]. The SURVIVE trial (1,327 patients) further demonstrated no significant mortality difference between dobutamine and levosimendan at 180 days (26% vs 28%; HR 0.91) [4].

Pharmacologic Stress Echocardiography: Preferred Agent for Diagnostic Sensitivity in Coronary Artery Disease Detection

Dobutamine stress echocardiography demonstrates 76% sensitivity for coronary artery disease detection vs 40% for adenosine (P<0.001) in direct blinded comparison, with superior patient tolerability (12% requiring treatment for persistent symptoms vs 40% for dipyridamole, P<0.001) [5]. A meta-analysis of 80 dobutamine cohorts reported weighted mean sensitivity/specificity of 79.6%/85.1%, establishing dobutamine as the non-exercise pharmacologic stressor offering the best compromise between diagnostic accuracy and patient acceptability [6]. For hospital pharmacies and imaging centers procuring stress agents, this evidence directly supports dobutamine hydrobromide selection when diagnostic sensitivity is the prioritized performance metric.

Enantiomer-Specific Reference Standards and Chiral Analytical Method Development

The quantified 1-log-unit (10-fold) potency difference between (+)- and (−)-dobutamine enantiomers at β-adrenergic receptors [7], combined with their opposing α₁-adrenergic activities—(+)-isomer as competitive α₁-antagonist (pA₂ = 6.67), (−)-isomer as α₁-agonist (pA₂ = 5.99) [8]—creates critical requirements for enantiomeric purity specification in pharmaceutical quality control. Dobutamine hydrobromide as a racemate requires chiral analytical methods capable of resolving and quantifying individual enantiomers. Procurement of the hydrobromide salt with documented enantiomeric composition is essential for reference standard preparation, impurity profiling, and regulatory compliance with pharmacopeial monographs.

Alternative Salt Form for Formulation Development and Patent Circumvention

The hydrobromide salt (CAS 74753-15-4, MW 382.3 g/mol) represents a distinct chemical entity from the widely genericized hydrochloride salt (CAS 49745-95-1, MW 337.85 g/mol). Patent literature establishes that alternative dobutamine salts can achieve >4-fold improvements in aqueous solubility over the hydrochloride (~25 mg/mL) [9], and the hydrobromide form occupies a separate intellectual property space. For generic pharmaceutical developers and contract manufacturing organizations, the hydrobromide salt offers a pathway to differentiated dobutamine formulations—including lyophilized products and liquid concentrates—with potentially distinct stability, solubility, and regulatory filing characteristics compared to the hydrochloride reference product.

Quote Request

Request a Quote for Dobutamine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.